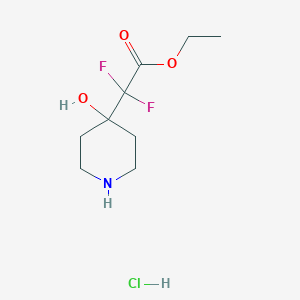

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride

CAS No.: 1258639-20-1

Cat. No.: VC4076511

Molecular Formula: C9H16ClF2NO3

Molecular Weight: 259.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258639-20-1 |

|---|---|

| Molecular Formula | C9H16ClF2NO3 |

| Molecular Weight | 259.68 |

| IUPAC Name | ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C9H15F2NO3.ClH/c1-2-15-7(13)9(10,11)8(14)3-5-12-6-4-8;/h12,14H,2-6H2,1H3;1H |

| Standard InChI Key | HICGMPDLABCCNN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C1(CCNCC1)O)(F)F.Cl |

| Canonical SMILES | CCOC(=O)C(C1(CCNCC1)O)(F)F.Cl |

Introduction

Chemical Identification and Structural Features

Molecular and Stereochemical Properties

The compound’s structure features a 4-hydroxypiperidine ring substituted at the 4-position with a difluoroacetate ethyl ester group, which is protonated as a hydrochloride salt. The piperidine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atoms. Key identifiers include:

The fluorine atoms at the α-position of the acetate group enhance electronegativity, influencing reactivity and metabolic stability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for the compound reveals distinct signals:

-

NMR: A triplet at δ 1.25 ppm (3H, -CHCH), a quartet at δ 4.20 ppm (2H, -OCH), and broad singlet at δ 4.80 ppm (1H, -OH) confirm the ethyl ester and hydroxyl groups.

-

NMR: A singlet at δ -120 ppm indicates equivalent fluorine atoms in the difluoroacetate moiety.

-

IR: Strong absorption at 1740 cm corresponds to the ester carbonyl group.

Synthesis and Manufacturing

Reaction Mechanism and Optimization

The synthesis involves a nucleophilic substitution reaction between 4-hydroxypiperidine and ethyl 2,2-difluoroacetate under basic conditions (Scheme 1):

Key Conditions:

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.

-

Base: Triethylamine or potassium carbonate to deprotonate the piperidine hydroxyl group.

-

Temperature: 0–5°C to minimize side reactions.

-

Yield: 68–72% after recrystallization from ethanol-diethyl ether.

Chemical Reactivity and Functionalization

Core Transformations

The compound undergoes three primary reactions (Table 1):

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | KMnO, HO, 25°C | 4-Ketopiperidine derivative |

| Reduction | LiAlH, THF, reflux | Ethanolamine analog |

| N-Alkylation | CHI, KCO, DMF | Quaternary ammonium salt |

The difluoroacetate group is susceptible to hydrolysis under acidic conditions, generating 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetic acid, a potential pharmacophore.

Biological Activity and Mechanistic Insights

Neuropharmacological Applications

The 4-hydroxypiperidine scaffold is a known fragment in neuromodulators. Fluorination at the α-position may enhance blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS) drug development.

Future Directions and Challenges

Current research gaps include in vivo efficacy studies and formulation optimization. The compound’s fluorinated structure positions it as a lead for developing protease inhibitors or kinase modulators. Industrial adoption requires greener synthesis routes to replace halogenated solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume